Methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate
Overview
Description
Methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate is an organic compound with the chemical formula C9H11BrN2O2. It is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a bromine atom, an isopropyl group, and a methyl ester group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate typically involves the bromination of 2-isopropylpyrimidine-4-carboxylic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane. The esterification step involves the reaction of the brominated intermediate with methanol in the presence of an acid catalyst like sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and esterification steps but utilizes industrial-grade equipment and reagents to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Reduction: Formation of de-brominated pyrimidine compounds.
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Scientific Research Applications
Methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrimidine ring play crucial roles in binding to these targets, influencing the compound’s biological effects. The exact pathways involved can vary based on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-2-isopropylpyrimidine-4-carboxylate
- Methyl 5-fluoro-2-isopropylpyrimidine-4-carboxylate
- Methyl 5-iodo-2-isopropylpyrimidine-4-carboxylate
Uniqueness
Methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with nucleophiles and biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
methyl 5-bromo-2-propan-2-ylpyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-5(2)8-11-4-6(10)7(12-8)9(13)14-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJUZBBXYNRCNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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